(5-Chloro-2-methoxyphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a methoxyphenyl group, a morpholinopyridazinyl group, and a piperazinyl group. The exact 3D conformer and other structural details can be found in chemical databases like PubChem .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 417.89 g/mol. Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results. For detailed information, please refer to specialized chemical databases or material safety data sheets (MSDS).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their function .
Mode of Action
It’s known that similar compounds can inhibit the reuptake and induce the release of certain neurotransmitters .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, including those involved in neurotransmitter release .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been found to produce effects on neurotransmitter release and reuptake .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Biochemical Analysis
Cellular Effects
It’s possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action for (5-Chloro-2-methoxyphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is not well-established. It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(5-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O3/c1-28-18-3-2-15(21)12-17(18)20(27)26-6-4-25(5-7-26)19-13-16(14-22-23-19)24-8-10-29-11-9-24/h2-3,12-14H,4-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUGRURXUWWJCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN=CC(=C3)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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